

CAS number and molecular structure of 5-Bromo-1,3,6-trimethyluracil

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Compound of Interest

Compound Name: *5-Bromo-1,3,6-trimethyluracil*

Cat. No.: *B083810*

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An In-depth Technical Guide to 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-1,3,6-trimethyluracil**, a halogenated derivative of uracil. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its primary mechanism of action as a mutagenic agent. The information is tailored for professionals in chemical research and drug development.

Core Compound Information

5-Bromo-1,3,6-trimethyluracil is a synthetic derivative of the pyrimidine base uracil. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly influences its chemical properties and biological activity. Its primary area of interest in research is as a potential mutagen and as a building block in the synthesis of more complex molecules.

Molecular Structure:

The image you are requesting does not exist or is no longer available.

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(Note: An illustrative, non-factual image is used here as a placeholder for the molecular structure.)

Physicochemical and Identification Data

The following table summarizes the key quantitative data for **5-Bromo-1,3,6-trimethyluracil**.

Property	Value
CAS Number	15018-59-4
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂
Molecular Weight	233.06 g/mol
Melting Point	136-137 °C
Boiling Point	254.5 °C at 760 mmHg
Density	1.605 g/cm ³

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR for **5-Bromo-1,3,6-trimethyluracil** are not readily available in public databases. Researchers are advised to perform their own spectral analysis for compound verification.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-1,3,6-trimethyluracil** is not widely published, a general method can be inferred from the synthesis of similar 5-bromouracil derivatives. The synthesis would likely involve the direct bromination of the precursor, 1,3,6-trimethyluracil.

General Experimental Protocol: Bromination of 1,3,6-trimethyluracil

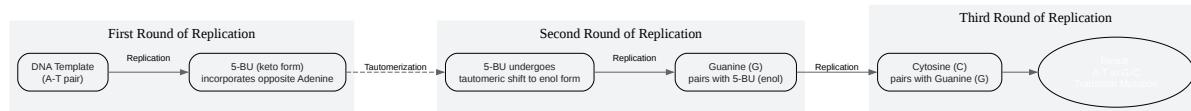
- Dissolution: Dissolve 1,3,6-trimethyluracil in a suitable solvent. Acetic acid is often used for the bromination of uracil derivatives.
- Brominating Agent: Slowly add a brominating agent to the solution. Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or elemental bromine in acetic acid. The reaction should be carried out with stirring, and the temperature may need to be controlled, potentially starting at room temperature and gently heating to drive the reaction to completion.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.
- Work-up: Once the reaction is complete, the product is isolated. This may involve quenching any excess bromine, followed by precipitation of the product by adding the reaction mixture to ice water.
- Purification: The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, to yield pure **5-Bromo-1,3,6-trimethyluracil**.

Biological Activity and Mechanism of Action

5-Bromo-1,3,6-trimethyluracil, as a derivative of 5-bromouracil, is expected to act as a base analog and a mutagen. The bromine atom at the 5-position is similar in size to the methyl group of thymine, allowing it to be incorporated into DNA in place of thymine during replication.

Signaling Pathway: Mutagenesis via Base Analog Incorporation

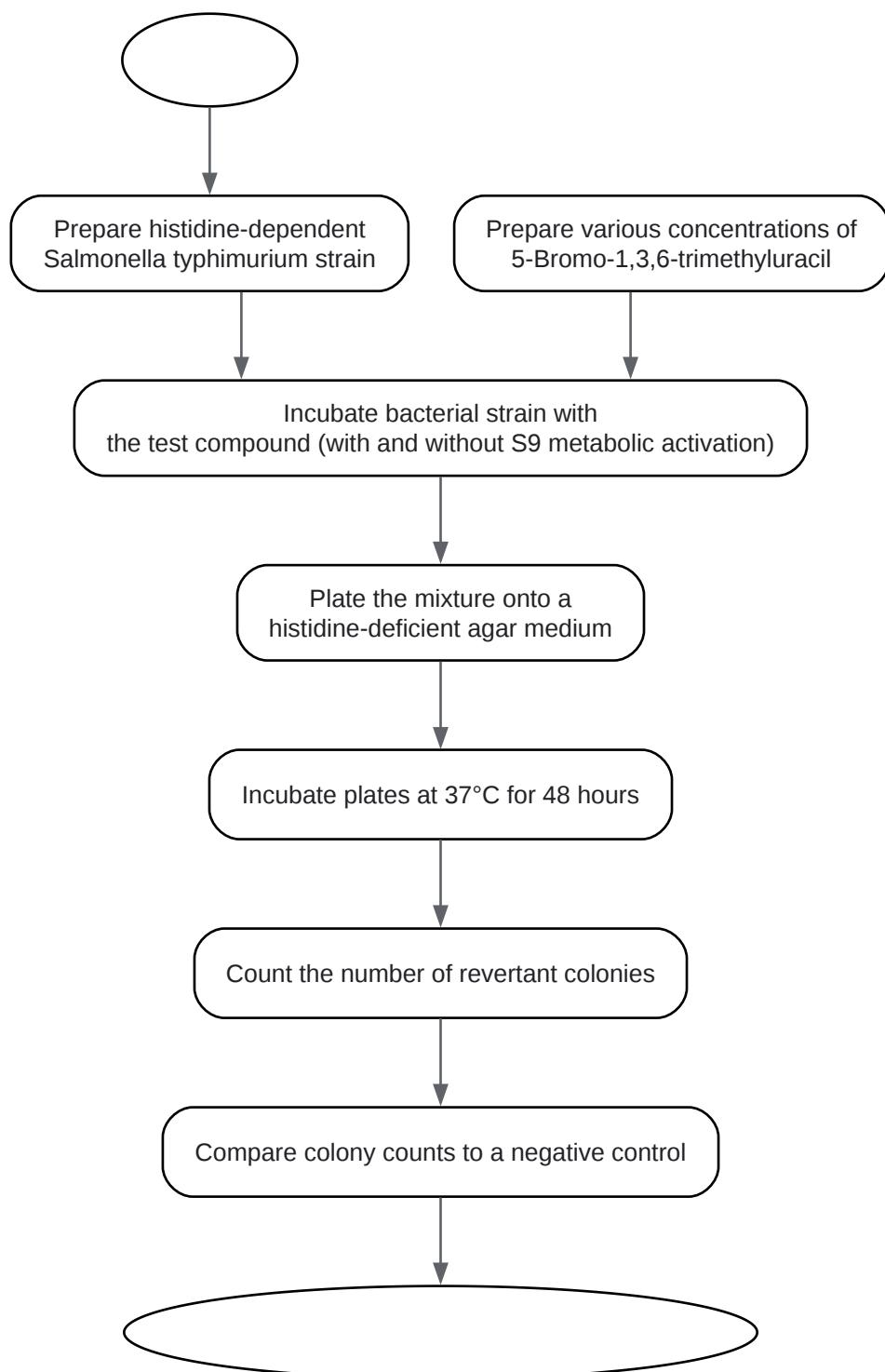
The mutagenic effect of 5-bromouracil arises from its ability to undergo tautomeric shifts. In its common keto form, it pairs with adenine (A), mimicking thymine (T). However, it can shift to a rarer enol form, which preferentially pairs with guanine (G). This leads to a transition mutation (an A-T base pair being replaced by a G-C base pair) in subsequent rounds of DNA replication.

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Caption: Mutagenic pathway of 5-bromouracil leading to a transition mutation.

Experimental Workflow for Mutagenicity Assessment

The mutagenic potential of **5-Bromo-1,3,6-trimethyluracil** can be evaluated using the Ames test, a widely used bacterial reverse mutation assay. This test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of *Salmonella typhimurium*, causing it to revert to a histidine-producing phenotype.



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Caption: Experimental workflow for the Ames test to assess mutagenicity.

Conclusion

5-Bromo-1,3,6-trimethyluracil is a compound of interest for researchers in medicinal chemistry and molecular biology due to its potential as a mutagenic agent and a synthetic intermediate. This guide provides foundational technical information to support further research and development activities involving this molecule. Due to the limited availability of detailed experimental and spectral data in the public domain, in-house characterization is strongly recommended.

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